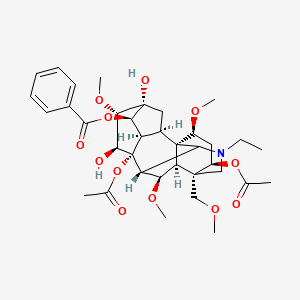
Acetylaconitine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-アセチルアコニチンは、 Aconitum szechenyianum Gay の根から単離されたジテルペン系アルカロイドです。これは、4つの6員環と2つの5員環で構成された複雑な分子構造で知られています。この化合物は、電位依存性ナトリウムチャネルとの相互作用により、鎮痛剤および抗リウマチ剤として使用されてきました .
準備方法
合成経路と反応条件: 3-アセチルアコニチンの調製には、 Aconitum szechenyianum Gay の根からの抽出が伴います。まず、根をアンモニア水溶液で湿らせた後、クロロホルムで還流します。得られた混合物を一連の酸性化および塩基化プロセスにかけると、白色沈殿物が得られます。この沈殿物をアセトンに溶解し、フラッシュクロマトグラフィーで分離します .
工業的生産方法: 3-アセチルアコニチンの工業的生産は、同様の抽出および精製プロセスに従いますが、より大規模に行われます。高度なクロマトグラフィー技術を使用することで、化合物の純度と収率が保証されます。
化学反応の分析
反応の種類: 3-アセチルアコニチンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムなどの試薬を使用して、酸素の付加または水素の除去を伴います。
還元: この反応は、水素化リチウムアルミニウムなどの試薬を使用して、水素の付加または酸素の除去を伴います。
置換: この反応は、ハロゲンやアルキル化剤などの試薬を使用して、ある官能基を別の官能基で置換することを伴います。
一般的な試薬と条件:
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 無水エーテル溶液中の水素化リチウムアルミニウム。
置換: 触媒の存在下でのハロゲンまたはアルキル化剤。
主要な生成物:
酸化: カルボン酸またはケトンの生成。
還元: アルコールまたはアルカンの生成。
置換: ハロゲン化またはアルキル化誘導体の生成。
4. 科学研究への応用
3-アセチルアコニチンは、幅広い科学研究への応用を持っています。
化学: ジテルペン系アルカロイドの構造活性相関を研究するためのモデル化合物として使用されます。
生物学: 電位依存性ナトリウムチャネルへの影響と潜在的な神経毒性について調査されています。
医学: 鎮痛剤および抗リウマチ剤として使用されています。また、抗不整脈作用と抗がん作用の可能性について研究されています。
工業: 毒性のために、殺虫剤の調製に使用されます[][2].
科学的研究の応用
3-Acetylaconitine has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the structure-activity relationships of diterpenoid alkaloids.
Biology: Investigated for its effects on voltage-dependent sodium channels and its potential neurotoxic effects.
Medicine: Employed as an analgesic and antirheumatic agent. It has also been studied for its potential antiarrhythmic and anticancer properties.
Industry: Used in the preparation of insecticides due to its toxic properties[][2].
作用機序
3-アセチルアコニチンの主な作用機序は、電位依存性ナトリウムチャネルの阻害です。これらのチャネルに結合することにより、ナトリウムイオンの流入を防ぎ、神経興奮性を低下させます。この機序は、その鎮痛作用と抗リウマチ作用の基礎となります。さらに、ノルエピネフリンの取り込みを減少させる可能性があり、神経毒性効果に寄与しています .
6. 類似化合物の比較
3-アセチルアコニチンは、アコニチン、ヒポアコニチン、メサコニチン、ブレイアコニチン、ユナコニチンなどの他のジテルペン系アルカロイドと比較されます。これらの化合物は、同様の構造的特徴と生物学的活性を共有していますが、特定の分子構造と毒性レベルが異なります。例えば:
アコニチン: 強力な鎮痛作用で知られていますが、毒性が高い。
ヒポアコニチン: 同様の鎮痛特性を示しますが、毒性プロファイルが異なります。
メサコニチン: 抗不整脈特性を示します。
ブレイアコニチン: 強力な鎮痛作用で使用されます。
ユナコニチン: 特有の構造的特徴と生物学的活性で知られています.
3-アセチルアコニチンは、電位依存性ナトリウムチャネルとの特定の相互作用と独特の分子構造により、科学研究や医療用途において貴重な化合物となっています。
類似化合物との比較
3-Acetylaconitine is compared with other diterpenoid alkaloids such as aconitine, hypaconitine, mesaconitine, bulleyaconitine, and yunaconitine. These compounds share similar structural features and biological activities but differ in their specific molecular configurations and toxicity levels. For instance:
Aconitine: Known for its strong analgesic activity but higher toxicity.
Hypaconitine: Similar analgesic properties but with a different toxicity profile.
Mesaconitine: Exhibits antiarrhythmic properties.
Bulleyaconitine: Used for its potent analgesic effects.
Yunaconitine: Known for its unique structural features and biological activities.
3-Acetylaconitine stands out due to its specific interaction with voltage-dependent sodium channels and its unique molecular structure, making it a valuable compound for scientific research and medicinal applications.
生物活性
Acetylaconitine, a derivative of aconitine, is a bioactive compound primarily derived from the plant Aconitum, known for its diverse pharmacological properties. This article explores its biological activities, focusing on its antitumor effects, anti-inflammatory properties, and potential mechanisms of action.
Overview of this compound
This compound belongs to a class of alkaloids known as aconitine alkaloids. These compounds are well-documented for their potent biological activities, including analgesic, anti-inflammatory, and anticancer effects. The structural characteristics of this compound contribute significantly to its biological efficacy.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its parent compound, aconitine. Research indicates that this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Inhibition of Tumor Cell Proliferation : this compound has been shown to significantly reduce the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival.
- Induction of Apoptosis : The compound enhances apoptotic signaling through the regulation of Bcl-2 family proteins and activation of caspases, particularly caspase-3 .
- Regulation of NF-κB Pathway : this compound may exert its effects by inhibiting the NF-κB signaling pathway, which is crucial for cancer cell survival .
Case Studies
A systematic review involving 37 studies demonstrated that treatment with aconitine (and by extension, this compound) led to:
- Reduction in Tumor Size : Significant decreases in tumor volume were observed across multiple studies.
- Increased Apoptosis Rates : Enhanced apoptosis was noted in treated tumor cells compared to controls .
Anti-inflammatory Properties
This compound also exhibits notable anti-inflammatory effects. It has been reported to reduce inflammation through the modulation of cytokines such as IL-6 and TNF-α. This activity is particularly relevant in conditions like rheumatoid arthritis .
Toxicity and Safety Profile
Despite its therapeutic potential, this compound has a narrow therapeutic window, meaning that doses effective for treatment can also lead to toxicity. Aconitine poisoning cases have been documented, highlighting serious cardiovascular effects such as arrhythmias due to sodium channel blockade .
Clinical Implications
- Management of Poisoning : In cases of aconitine poisoning, prompt administration of antiarrhythmic agents like amiodarone is critical for patient recovery .
- Therapeutic Monitoring : Due to the risk of toxicity, careful dosing and monitoring are essential when using this compound in clinical settings.
特性
IUPAC Name |
[(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49NO12/c1-8-37-16-33(17-43-4)22(47-18(2)38)14-23(44-5)35-21-15-34(42)30(48-32(41)20-12-10-9-11-13-20)24(21)36(49-19(3)39,29(40)31(34)46-7)25(28(35)37)26(45-6)27(33)35/h9-13,21-31,40,42H,8,14-17H2,1-7H3/t21-,22-,23+,24-,25+,26+,27-,28?,29+,30-,31+,33+,34-,35+,36-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPYIJVYDYCPKW-UOGIXDCTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6OC(=O)C7=CC=CC=C7)([C@H]([C@@H]5O)OC)O)OC(=O)C)OC)OC)OC(=O)C)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49NO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














